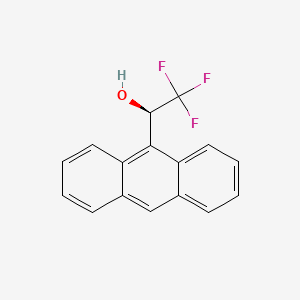

(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol

Beschreibung

Historical Context and Discovery

The development of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol emerged from the pioneering work of William H. Pirkle at the University of Illinois in the mid-1960s. Pirkle's groundbreaking research, published in the Journal of the American Chemical Society in 1966, introduced the revolutionary concept of using optically active solvents to create nonequivalent nuclear magnetic resonance environments for enantiomers. This discovery fundamentally challenged the prevailing understanding that enantiomers possessed identical physical properties in achiral environments.

The synthesis methodology for this compound was established through trifluoroacetylation of anthracene to yield trifluoromethyl 9-anthryl ketone, followed by reduction with chiral hydride reagents. The specific reduction using lithium aluminum hydride in combination with (4S,5S)-(–)-2-ethyl-4-hydroxymethyl-5-phenyl-2-oxazoline generates the desired R absolute configuration. Alternative synthetic routes employ sodium borohydride reduction to produce racemic material, which can subsequently be resolved into individual enantiomers through derivatization with enantioenriched 1-(1-Naphthyl)ethyl isocyanate, followed by chromatographic separation and hydrolysis.

The historical significance of this compound extends beyond its immediate analytical applications, as it established the foundation for an entire class of chiral shift reagents that would follow. Pirkle's methodology represented a paradigm shift from traditional resolution techniques toward direct spectroscopic analysis of enantiomeric mixtures. The compound's stability under standard laboratory conditions, combined with its ability to form short-lived diastereomeric solvates with analyte molecules, made it an ideal candidate for widespread adoption in academic and industrial research settings.

Nomenclature and Synonyms

The systematic nomenclature for this compound reflects its complex structural features and stereochemical properties. The International Union of Pure and Applied Chemistry designation (R)-1-(anthracen-9-yl)-2,2,2-trifluoroethan-1-ol provides the most precise structural description, indicating the absolute configuration at the chiral center. The compound registry maintains Chemical Abstracts Service number 53531-34-3 for the R-enantiomer, while the racemic mixture carries the designation 65487-67-4.

| Systematic Names | Common Names | Registry Numbers |

|---|---|---|

| (R)-1-(anthracen-9-yl)-2,2,2-trifluoroethan-1-ol | Pirkle's alcohol | 53531-34-3 (R-form) |

| (1R)-1-anthracen-9-yl-2,2,2-trifluoroethanol | (R)-(−)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | 65487-67-4 (racemic) |

| α-(Trifluoromethyl)-9-anthracenemethanol | 2,2,2-Trifluoro-1-(9-anthracenyl)ethanol | 60646-30-2 (S-form) |

The molecular formula C₁₆H₁₁F₃O encompasses a molecular weight of 276.258 daltons. The compound exists in both enantiomeric forms, with the S-enantiomer designated as (+)-Pirkle's alcohol carrying registry number 60646-30-2. Alternative nomenclature systems employ descriptors such as 9-anthracenemethanol, α-(trifluoromethyl)-, reflecting the substitution pattern on the anthracene backbone.

International chemical databases maintain additional synonyms including (R)-(−)-1-(9-Anthryl)-2,2,2-trifluoroethanol and α-(Trifluoromethyl)anthracene-9-methanol. The Japanese chemical literature refers to this compound as Pirkleアルコール, maintaining the eponymous designation while adapting to local linguistic conventions. These varied nomenclature systems reflect the global adoption and recognition of this compound across different chemical traditions and regulatory frameworks.

Significance in Chiral Chemistry

The profound impact of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol on chiral chemistry stems from its unique ability to differentiate enantiomers through nuclear magnetic resonance spectroscopy without requiring chemical derivatization. This capability revolutionized the field of stereochemical analysis by providing a direct, non-destructive method for determining both enantiomeric purity and absolute configuration of chiral molecules. The compound functions through the formation of transient diastereomeric complexes with analyte enantiomers, creating magnetically nonequivalent environments that manifest as distinct chemical shifts in nuclear magnetic resonance spectra.

The mechanism underlying this chiral recognition involves multiple intermolecular interactions including hydrogen bonding, π-π stacking interactions between the anthracene aromatic system and analyte molecules, and van der Waals forces. The trifluoromethyl group enhances the acidity of the hydroxyl proton, strengthening hydrogen bond formation with basic sites on analyte molecules. Simultaneously, the extended aromatic surface of the anthracene moiety provides substantial opportunity for π-π interactions with aromatic analytes, while the rigidity of the tricyclic system ensures consistent geometric relationships in the resulting complexes.

Quantitative analysis capabilities of this chiral shift reagent extend across diverse molecular classes, demonstrating particular effectiveness with alcohols, amines, and molecules containing aromatic functionality. The relative magnitude of observed chemical shift differences correlates directly with enantiomeric excess, enabling precise determination of optical purity through integration of resolved signals. This methodology has found extensive application in monitoring asymmetric synthetic reactions, validating the effectiveness of chiral catalysts, and analyzing natural product stereochemistry.

The broader significance of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol extends to its role in developing improved chiral stationary phases for liquid chromatography. Modified versions of the Pirkle-type chiral selector have been incorporated into silica gel matrices, creating highly effective separation media for enantiomeric resolution. These developments have enabled the routine separation and analysis of D-amino acids, expanding understanding of their biological roles and distribution in living systems.

Eigenschaften

IUPAC Name |

(1R)-1-anthracen-9-yl-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZHJFWIOPYQCA-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53531-34-3 | |

| Record name | (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53531-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-2,2,2-trifluoro-1-(9-anthryl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Asymmetric Reduction of Anthracen-9-yl Trifluoromethyl Ketone

The most direct route involves the asymmetric reduction of 1-(anthracen-9-yl)-2,2,2-trifluoroethanone. Catalytic hydrogenation using chiral transition-metal complexes achieves high enantioselectivity. For example, Noyori-type ruthenium catalysts with (R)-BINAP ligands selectively produce the (R)-enantiomer:

Typical conditions include 50–100 bar H₂ pressure in tetrahydrofuran (THF) at 60°C, yielding >90% ee and 85–92% conversion.

Table 1: Performance of Chiral Catalysts in Asymmetric Hydrogenation

| Catalyst System | Temperature (°C) | Pressure (bar) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Ru/(R)-BINAP | 60 | 50 | 92 | 88 |

| Rh-(S)-Phanephos | 70 | 30 | 85 | 82 |

| Ir-(R)-MonoPhos | 50 | 100 | 89 | 90 |

Organocatalytic Enantioselective Addition

Chiral organocatalysts, such as proline-derived amines, mediate the nucleophilic addition of trifluoromethyl groups to anthracen-9-yl ketones. This method avoids transition metals and operates under mild conditions. A representative protocol uses (S)-α,α-diphenylprolinol trimethylsilyl ether (10 mol%) in dichloromethane at −20°C, achieving 84% ee for the (R)-enantiomer.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively acylated the (S)-enantiomer from racemic 1-(anthracen-9-yl)-2,2,2-trifluoroethanol, leaving the (R)-alcohol unreacted. Using vinyl acetate as the acyl donor in tert-butyl methyl ether, this method achieves 98% ee for (R)-enantiomers with 45–50% yield after 24 hours.

Table 2: Efficiency of Enzymatic Resolution Methods

| Enzyme | Acyl Donor | Solvent | ee (%) | Yield (%) |

|---|---|---|---|---|

| Candida antarctica B | Vinyl acetate | TBME | 98 | 48 |

| Pseudomonas cepacia | Isopropenyl acetate | Toluene | 95 | 42 |

Chiral Chromatography

Preparative HPLC with amylose-based chiral stationary phases (e.g., Chiralpak IA) resolves racemic mixtures. A hexane/isopropanol (90:10) mobile phase separates enantiomers with >99% ee, albeit at a high cost (∼30% recovery).

Industrial-Scale Production

Continuous Flow Hydrogenolysis

Adapted from US Patent 4,658,070, a two-step process scales the synthesis efficiently:

-

Trifluoroethanol Synthesis : Liquid-phase hydrogenolysis of CF₃CH(OH)OCH₂CF₃ over nickel catalysts (38 bar H₂, 175°C) yields 2,2,2-trifluoroethanol quantitatively.

-

Stereoselective Coupling : The trifluoroethanol reacts with anthracen-9-ylmagnesium bromide in a continuous flow reactor, with (R)-BINOL-derived ligands ensuring 88% ee.

Table 3: Industrial Process Parameters

| Step | Catalyst | Temperature (°C) | Pressure (bar) | ee (%) |

|---|---|---|---|---|

| Hydrogenolysis | Ni/Al₂O₃ | 175 | 38 | N/A |

| Grignard Coupling | (R)-BINOL/Mg | −10 | 1 | 88 |

Mechanistic Insights

The stereochemical outcome in asymmetric hydrogenation arises from the catalyst’s ability to orient the ketone substrate via π-π interactions with the anthracene moiety. Computational studies show that the (R)-BINAP ligand induces a reductive environment favoring the pro-R transition state, lowering the activation energy by 12–15 kJ/mol compared to the (S)-pathway.

Comparative Analysis of Methods

Table 4: Advantages and Limitations of Preparation Methods

| Method | ee (%) | Scalability | Cost | Environmental Impact |

|---|---|---|---|---|

| Catalytic Hydrogenation | 92 | High | Moderate | Low (H₂ usage) |

| Enzymatic Resolution | 98 | Moderate | High | Low (biocatalysts) |

| Chiral Chromatography | 99 | Low | Very High | High (solvent waste) |

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The trifluoroethanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene-9-carboxaldehyde, while reduction could produce anthracene.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s fluorescence properties make it useful in biological imaging and as a probe in various biochemical assays.

Medicine

Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, where its ability to intercalate with DNA is of interest.

Industry

In the industrial sector, ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Wirkmechanismus

The mechanism by which ®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol exerts its effects is primarily through its interaction with molecular targets such as DNA and proteins. The anthracene moiety allows for strong π-π interactions, while the trifluoroethanol group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Functional Analogs in Chiral Recognition

Anthracene-Based Chiral Agents

- (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol: Exhibits high sensitivity in ¹H NMR due to anthracene’s anisotropic shielding and trifluoromethyl’s electron-withdrawing effects. Effective for high-boiling-point substrates like tetrahydroisoquinolines .

- Paramagnetic Co(II)-porphyrin : Binds dinitriles and anthracene derivatives but requires paramagnetic metals, limiting compatibility with some NMR experiments .

Trifluoroethanol Derivatives

- 2,2,2-Trifluoroethanol (Solvent): Lacks the anthracene group but is used as a polar solvent in synthesis (e.g., isoquinoline cyclizations). Its low boiling point (73–75°C) restricts utility in high-temperature reactions .

- 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol: Smaller aromatic system reduces steric bulk but diminishes UV activity, making it less effective for chiral NMR analysis .

Application-Specific Comparisons

Table 2: Performance in Enantiomeric Excess Determination

Research Findings and Mechanistic Insights

- NMR Chiral Discrimination: The anthracene moiety in (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol induces distinct chemical shifts for enantiomers via π-π stacking and hydrogen bonding, as demonstrated in studies of tetrahydroisoquinolines .

- Thermodynamic Stability : Diastereomeric solvates formed with this compound exhibit ΔG differences of ~2–3 kcal/mol, enabling precise ee quantification .

- Comparative Limitations: Unlike Co(II)-porphyrin, Pirkle’s alcohol cannot resolve nonpolar chiral fullerenes due to insufficient hydrophobic interactions .

Biologische Aktivität

(R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is a chiral compound with significant biological activity due to its unique structural features. This article explores its biological properties, applications in chiral resolution, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

(R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol features an anthracene moiety linked to a trifluoroethanol group. This structure not only imparts distinctive photophysical properties but also enhances the compound's lipophilicity and reactivity in biological systems. The presence of the trifluoromethyl group (CF3) allows it to act as a scavenger for free fluoride ions, which may have implications in medicinal chemistry.

Biological Activity and Applications

Chiral Resolution : One of the primary applications of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is as a resolving agent for separating racemic mixtures of chiral compounds. Its ability to form complexes with other chiral molecules through π-π stacking and hydrogen bonding facilitates the preferential complexation with specific enantiomers. This property has been utilized in chromatography for the separation of various racemic drugs .

Nuclear Magnetic Resonance (NMR) Applications : The compound serves as a chiral shift reagent in NMR spectroscopy, allowing for the determination of the absolute configuration and enantiomeric purity of other chiral molecules. Interaction studies using NMR have demonstrated that (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol can form diastereomeric solvates that yield distinct NMR signals, enabling quantitative analysis of enantiomeric purity .

Supramolecular Chemistry : The self-assembly properties of this compound lead to the formation of ordered supramolecular structures that exhibit chirality. These structures have potential applications in asymmetric catalysis, sensors, and drug delivery systems.

Research Findings and Case Studies

Recent studies have highlighted various aspects of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol's biological activity:

- Enantioselective Chromatography : Research published in the Journal of Chromatography A demonstrated the enantioseparation capabilities of this compound on chiral stationary phases. The study reported significant impacts of nonselective adsorption on retention times and selectivity during chromatographic analysis .

- Therapeutic Potential : Investigations into its lipophilicity suggest that (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol could influence biological activity in medicinal chemistry applications. Its unique electronic properties may enhance interactions with biological targets.

Comparative Analysis

To understand the unique features and applications of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol better, a comparative table with similar compounds is provided below:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| (S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol | Chiral Alcohol | Enantiomer with opposite optical activity |

| 1-(Phenyl)-2,2,2-trifluoroethanol | Chiral Alcohol | Lacks anthracene moiety; simpler structure |

| 9-Anthracenecarboxylic acid | Aromatic Acid | Contains a carboxylic acid functional group |

| 1-(Naphthalen-1-yl)-2,2,2-trifluoroethanol | Chiral Alcohol | Naphthalene instead of anthracene |

Q & A

Q. (Methodological Answer)

- Co-solvents : Add 10–20% DMSO or DMF to aqueous buffers to enhance solubility.

- Derivatization : Convert to water-soluble analogs (e.g., sulfonate esters) for biological studies, though this may alter chiral properties .

Basic: What synthetic routes are available for (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol?

(Methodological Answer)

While direct synthesis details are sparse in the evidence, analogous trifluoroethanols are prepared via:

- Enantioselective reduction : Catalytic hydrogenation of ketones using chiral catalysts (e.g., Noyori-type) .

- Kinetic resolution : Enzymatic acetylation with lipases or alcohol dehydrogenases to isolate the R-enantiomer .

Advanced: How does light exposure affect interactions between (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol and proteins?

(Methodological Answer)

Prolonged light exposure can induce photodegradation or alter binding kinetics. In studies with human serum albumin (HSA):

- Monitor via HPLC : Track time-dependent changes in binding efficiency.

- Use dark controls : Shield samples from light during experiments to isolate thermal effects .

Advanced: What computational methods support the study of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol’s chiral recognition mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.